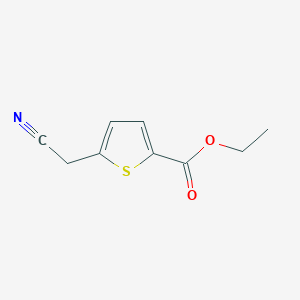

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate

Description

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate (CAS 212508-31-1) is a thiophene-based ester derivative characterized by a cyanomethyl (-CH₂CN) substituent at the 5-position of the thiophene ring and an ethyl ester group at the 2-position. While specific melting or boiling points are unavailable, its structural features position it as a versatile intermediate in organic synthesis, particularly for functionalization reactions or as a precursor in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

ethyl 5-(cyanomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-9(11)8-4-3-7(13-8)5-6-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZRBKMKEIUFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646796 | |

| Record name | Ethyl 5-(cyanomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212508-31-1 | |

| Record name | Ethyl 5-(cyanomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Reaction of Thiophene Derivatives with Cyanomethyl Reagents

One of the most common methods for synthesizing ethyl 5-(cyanomethyl)thiophene-2-carboxylate involves the reaction of thiophene derivatives with cyanomethyl reagents, typically using a base to facilitate the reaction.

Reagents : Thiophene-2-carboxylic acid derivatives, cyanomethyl reagents (e.g., sodium cyanide or cyanomethyl chloride), and a suitable base (e.g., sodium hydroxide).

-

- The thiophene derivative is treated with a cyanomethyl reagent in the presence of a base.

- The reaction is typically conducted under reflux conditions for several hours.

Yields : This method can provide yields ranging from 60% to 85%, depending on the specific conditions and purity of starting materials.

Method 2: Esterification of Thiophene-2-carboxylic Acid

Another approach is the esterification of thiophene-2-carboxylic acid followed by subsequent cyanomethylation.

Reagents : Thiophene-2-carboxylic acid, ethanol (for esterification), and a cyanomethylating agent.

-

- The thiophene-2-carboxylic acid is first reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl thiophene-2-carboxylate.

- The resulting ester is then subjected to cyanomethylation using a suitable reagent.

Yields : This two-step method can achieve overall yields of about 70% to 80%.

Method 3: One-Pot Synthesis via Multi-component Reactions

Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process.

Reagents : Thiophene derivatives, aldehydes, and cyano compounds.

-

- All reactants are combined in a single flask under controlled temperature and stirring conditions.

- The reaction is facilitated by a catalyst such as p-toluenesulfonic acid or other Lewis acids.

Yields : This method has been reported to yield up to 90% of this compound due to reduced reaction times and simplified purification processes.

The following table summarizes the key aspects of each preparation method discussed:

| Method | Reagents Used | Yield (%) | Advantages |

|---|---|---|---|

| Reaction with Cyanomethyl Reagents | Thiophene derivatives, cyanomethyl reagents | 60-85 | Direct method, moderate yields |

| Esterification + Cyanomethylation | Thiophene-2-carboxylic acid, ethanol, cyanomethyl agent | 70-80 | Two-step process allows for better control |

| One-Pot Multi-component Reaction | Thiophene derivatives, aldehydes, cyano compounds | Up to 90 | Simplified procedure, high yield |

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges. The choice of method often depends on the availability of reagents, desired yield, and specific application requirements. Ongoing research continues to optimize these processes for better efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate belongs to the class of thiophene derivatives, characterized by a five-membered ring containing sulfur. Its molecular formula is with a molecular weight of 195.24 g/mol. The compound features a thiophene ring substituted with a cyanomethyl group and an ethyl ester, which contributes to its reactivity and interaction with biological targets.

Chemistry

This compound serves as an intermediate in the synthesis of more complex thiophene derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Effective against various pathogenic strains.

- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.

Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity Data

The compound has been evaluated for its anticancer potential, with significant findings:

| Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer | Low micromolar | |

| Colon Cancer (HCT-15 cell lines) | Significant growth inhibition observed |

Case Study on Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. The results demonstrated enhanced activity against Gram-positive bacteria, establishing a correlation between structural features and biological activity.

Case Study on Anticancer Potential

Another investigation focused on the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed increased Annexin V staining in treated cells compared to controls, indicating early apoptosis.

Industrial Applications

In industrial settings, this compound is utilized for:

- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic electronic materials.

- Corrosion Inhibitors : The compound's chemical stability aids in protecting metals from corrosion.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected Thiophene Derivatives

Key Observations:

- Steric and Electronic Effects: The benzo[b]thiophene core in increases molecular complexity and melting point compared to simpler thiophenes.

- Lipophilicity : The target compound’s LogP (1.99) suggests moderate solubility in organic solvents, comparable to derivatives like TH5 (unreported but likely influenced by the polar furan and methoxyphenyl groups) .

- Biological Activity: Compounds with electron-withdrawing groups (e.g., trifluoroacetyl in ) exhibit specific enzyme inhibition, whereas the cyanomethyl group may offer distinct reactivity for prodrug design or metal coordination.

Stability and Reactivity

- Comparative Stability: Derivatives with electron-deficient cores (e.g., trifluoroacetyl in ) may exhibit enhanced stability under acidic conditions compared to the cyanomethyl group, which could hydrolyze to carboxylic acids.

Biological Activity

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a cyanomethyl group and an ethyl ester. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors, thereby modulating their activity. The presence of both the thiophene ring and the cyanomethyl group allows for potential hydrogen bonding and hydrophobic interactions with target biomolecules, which may lead to various biological effects such as:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic strains. The following table summarizes some key findings:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In a series of assays, it was found to inhibit cell proliferation in various cancer cell lines. Notably, it demonstrated cytotoxic effects on:

- Non-Small Cell Lung Cancer (NSCLC) : IC50 values were reported in the low micromolar range.

- Colon Cancer : Significant growth inhibition was observed in HCT-15 cell lines.

The following table outlines the IC50 values obtained from different studies:

These findings suggest that this compound could be developed further as an anticancer therapeutic.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The study concluded that compounds with similar structures exhibited enhanced activity against Gram-positive bacteria, establishing a correlation between structural features and biological activity.

- Case Study on Anticancer Potential : Another investigation focused on the compound's effects on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased Annexin V staining, indicating early apoptosis in treated cells compared to controls.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(cyanomethyl)thiophene-2-carboxylate?

The compound is typically synthesized via cyclization or substitution reactions. For example, ethyl 3-amino-4-cyano-thiophene derivatives can undergo Sandmeyer reactions with bromine or cyanomethyl groups introduced via nucleophilic substitution. A key step involves reacting intermediates like ethyl 3-amino-4-cyano-5-sulfanylthiophene-2-carboxylate with ethyl bromoacetate under phase-transfer catalysis (e.g., TBAB in a benzene/water system) to form the cyanomethyl substituent . Recrystallization from ethanol or 1,4-dioxane is often used for purification .

Q. How is the structure of this compound confirmed experimentally?

Characterization includes:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ester/cyanomethyl groups.

- X-ray crystallography : Resolves dihedral angles (e.g., 2.0° between thiophene and ester groups) .

- IR spectroscopy : Peaks at ~2200 cm confirm the nitrile group.

- Mass spectrometry : Exact mass analysis (e.g., 262.0388 g/mol for related derivatives) . Full characterization protocols are detailed in synthetic procedures .

Q. What safety precautions are required when handling this compound in the lab?

Based on SDS data for analogous thiophene derivatives:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to respiratory toxicity risks.

- Spill management : Neutralize with sodium carbonate, collect solids, and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems (benzene/water) .

- Temperature control : Refluxing ethanol or 1,4-dioxane improves cyclization efficiency .

- Substituent effects : Electron-withdrawing groups on the thiophene ring increase electrophilic substitution rates .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Topoisomerase II inhibition assays : Measure IC values via DNA relaxation assays .

- Spasmolytic activity : Assess muscle relaxation using isolated tissue models (e.g., EC = 1.26 µM for related thiophene esters) .

- Apoptosis studies : Flow cytometry to detect caspase activation and mitochondrial membrane potential changes .

Q. How do structural modifications (e.g., substituent variations) impact reactivity and bioactivity?

- Electron-donating groups (e.g., methoxy) reduce electrophilic substitution yields but enhance spasmolytic effects .

- Bulkier substituents (e.g., cyclohexylphenyl) increase steric hindrance, affecting crystallization and solubility .

- Cyanomethyl vs. carbamoyl groups : Cyanomethyl derivatives show higher enzymatic inhibition due to stronger electron-withdrawing effects .

Q. How can discrepancies in spectral data during characterization be resolved?

- Cross-validation : Compare NMR shifts with computational predictions (e.g., DFT calculations).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas within 5 ppm accuracy .

- Single-crystal XRD : Resolve ambiguous substituent positions (e.g., confirming the cyanomethyl orientation) .

Q. What are the key challenges in scaling up the synthesis of this compound?

- Purification : Recrystallization efficiency decreases at larger scales; column chromatography may be required .

- Byproduct formation : Thiophosgene intermediates (used in isothiocyanate derivatives) require strict stoichiometric control to avoid side reactions .

- Thermal stability : Prolonged refluxing (>6 hours) can degrade ester groups; monitor via TLC .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Thiophene Derivatives

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | TBAB (phase-transfer) | Increases by 30% | |

| Solvent System | Benzene:Water (2:1) | Improves purity | |

| Reaction Time | 3–6 hours (reflux) | Minimizes degradation | |

| Temperature | 80–100°C | Maximizes cyclization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.